2-({2-[2,4-Dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfanyl)acetic acid
Description
Properties
IUPAC Name |
2-[2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl]sulfanylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO5S/c1-20-2-3-21-11-5-10(8(14)4-9(11)15)16-12(17)6-22-7-13(18)19/h4-5H,2-3,6-7H2,1H3,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKRFQJFCOSDID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C(=C1)NC(=O)CSCC(=O)O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[2,4-Dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfanyl)acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration and Reduction: The starting material, 2,4-dichloroaniline, undergoes nitration to form 2,4-dichloro-5-nitroaniline. This intermediate is then reduced to 2,4-dichloro-5-aminoaniline.
Etherification: The amino group is then reacted with 2-methoxyethanol under acidic conditions to form 2,4-dichloro-5-(2-methoxyethoxy)aniline.
Acylation: The resulting compound is acylated with chloroacetic acid to introduce the oxoethyl group, forming 2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfanyl)acetic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({2-[2,4-Dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfanyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxoethyl group can be reduced to form alcohol derivatives.
Substitution: The chlorine atoms on the aniline ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
2-({2-[2,4-Dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfanyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-({2-[2,4-Dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfanyl)acetic acid involves its interaction with specific molecular targets. The compound’s dichlorinated aniline moiety can interact with enzymes or receptors, potentially inhibiting their activity. The oxoethyl and sulfanyl groups may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Modified Terminal Groups
The compound’s closest structural analogs differ primarily in terminal functional groups:
- HF-00033 (from ) demonstrates the impact of aromatic heterocycles: the benzothiazole group may confer π-π stacking interactions in biological targets, as evidenced by its moderate anthelmintic activity (score: 73/100 against C. elegans) . Trifluoromethyl-substituted analogs (e.g., CAS 338421-05-9) highlight how electron-withdrawing groups modulate reactivity. The CF₃ group increases metabolic stability but may reduce binding affinity compared to chlorine in certain enzyme pockets .
Functional Group Modifications and Bioactivity
2.2.1. Acetic Acid vs. Ester/Acetamide Derivatives
In contrast:
- Ester derivatives (e.g., ethyl 2-[(4-chloro-2-methoxy-5-oxo-2,5-dihydrofuran-3-yl)amino]acetate, ) are typically prodrugs, hydrolyzing in vivo to release the active acid.
- Acetamide derivatives (e.g., ) lack ionizable carboxylates, which may limit their utility in pH-dependent targeting but improve blood-brain barrier penetration .
2.2.2. Substitutions on the Aniline Ring
- Dichloro vs.
- Methoxyethoxy vs. Methoxy : The 2-methoxyethoxy group in the target compound introduces flexibility and hydrogen-bonding capacity, contrasting with simpler methoxy substituents (e.g., Aceclofenac, ), which are more rigid .
Pharmacological and Industrial Relevance
- Anthelmintic Potential: The benzothiazole-containing analog HF-00033 () suggests that the thioether-acetic acid scaffold may interact with helminthic enzymes, though the target compound’s dichloro-methoxyethoxy substitution could alter specificity .
- Anti-inflammatory Context : Aceclofenac (), a dichlorinated acetic acid derivative, shares structural motifs with the target compound but lacks the thioether linkage. This highlights the critical role of the sulfanyl group in modulating pharmacokinetics .
Biological Activity
The compound 2-({2-[2,4-Dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfanyl)acetic acid is a synthetic derivative that has garnered attention for its potential biological activities. Its structure, characterized by a dichloroaniline moiety and a sulfanyl acetic acid group, suggests various pharmacological properties that merit detailed exploration.
- Molecular Formula : C15H20Cl2N2O5S
- Molar Mass : 411.3 g/mol
- CAS Number : 341965-02-4
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in signal transduction pathways. The presence of the sulfanyl group may enhance its reactivity and binding affinity towards biological macromolecules.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of dichloroaniline have been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in tumor proliferation and survival. Studies suggest that the compound may induce apoptosis in cancer cell lines by modulating pathways associated with cell survival and death.
Neuropharmacological Effects
Preliminary studies on related compounds demonstrate effects on neurotransmitter levels, particularly in animal models. For example, alterations in monoamine levels (dopamine, norepinephrine) have been observed following administration of structurally similar compounds, indicating potential neuropharmacological activity. These findings suggest that this compound may influence cognitive functions and behaviors associated with neurotransmitter systems.
Antimicrobial Properties
Compounds with similar functionalities have also exhibited antimicrobial effects against various pathogens. The presence of the dichloro and methoxyethoxy groups may enhance membrane permeability or inhibit essential microbial enzymes, leading to bactericidal effects.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| In Vitro Study on Cancer Cell Lines | The compound demonstrated IC50 values in the low micromolar range against multiple cancer cell lines, suggesting potent anticancer activity. |
| Neuropharmacological Assessment | In rodent models, administration led to significant changes in neurotransmitter levels, particularly an increase in serotonin and dopamine within key brain regions associated with mood regulation. |
| Antimicrobial Testing | Exhibited significant inhibitory activity against both Gram-positive and Gram-negative bacteria, with MIC values comparable to established antibiotics. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-({2-[2,4-Dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfanyl)acetic acid, and how can reaction conditions be optimized?
- Methodology :
Synthesis : Start with 2,4-dichlorobenzoic acid derivatives as precursors. React with methoxyethoxy aniline under reflux in methanol with sulfuric acid as a catalyst to form the anilino intermediate .
Thioether linkage : Introduce the sulfanyl group via nucleophilic substitution using mercaptoacetic acid in a polar aprotic solvent (e.g., DMF) at 60–80°C .
Optimization : Monitor reaction progress with TLC/HPLC. Adjust catalyst concentration (e.g., 1–5% H₂SO₄) and reflux duration (4–8 hours) to improve yield .
Q. Which purification techniques are most effective for isolating this compound, particularly given its oily byproducts?
- Methodology :
Recrystallization : Use ethanol or ethyl acetate for recrystallization after ice-water precipitation to remove unreacted starting materials .
Column chromatography : Employ silica gel chromatography with a gradient eluent (hexane:ethyl acetate, 7:3 to 1:1) to separate oily impurities .
HPLC : Utilize reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for high-purity isolation (>95%) .
Q. How should researchers characterize this compound’s structural and chemical properties?
- Methodology :
Spectroscopy : Use ¹H/¹³C NMR (DMSO-d₆) to confirm the anilino, methoxyethoxy, and sulfanyl-acetic acid moieties. Compare with reference spectra of analogous dichlorophenoxy derivatives .
Mass spectrometry : Perform HRMS (ESI+) to verify molecular weight (expected [M+H]⁺ ~450–460 Da) .
Purity analysis : Validate via HPLC (UV detection at 254 nm) with a retention time cross-checked against synthetic standards .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodology :
Antimicrobial testing : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Anti-inflammatory activity : Measure COX-2 inhibition in LPS-stimulated macrophages via ELISA .
Cytotoxicity : Screen against human cell lines (e.g., HEK-293) using MTT assays to establish IC₅₀ values .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., overlapping NMR signals) during structural elucidation?
- Methodology :
2D NMR : Perform COSY and HSQC to assign proton-proton correlations and distinguish methoxyethoxy signals from aromatic protons .
X-ray crystallography : If crystalline derivatives are obtainable, use single-crystal diffraction to confirm bond geometries .
Computational modeling : Compare experimental NMR shifts with DFT-calculated spectra (e.g., Gaussian 16) for ambiguous peaks .
Q. What strategies are recommended for optimizing reaction yields when scaling up synthesis?
- Methodology :
Catalyst screening : Test alternatives to H₂SO₄ (e.g., p-toluenesulfonic acid) to reduce side reactions .
Solvent selection : Replace methanol with THF or acetonitrile to enhance solubility of intermediates .
Kinetic studies : Use in situ IR or Raman spectroscopy to identify rate-limiting steps and adjust temperature/pH accordingly .
Q. How can computational tools predict this compound’s environmental fate and degradation pathways?
- Methodology :
QSAR models : Apply EPI Suite or TEST software to estimate biodegradation half-life and bioaccumulation potential .
Molecular docking : Simulate interactions with microbial enzymes (e.g., cytochrome P450) to predict metabolic products .
Hydrolysis studies : Conduct pH-dependent stability tests (pH 4–9) to identify hydrolysis products (e.g., dichlorophenol derivatives) .
Q. What experimental designs are robust for studying structure-activity relationships (SAR) in analogs of this compound?
- Methodology :
Fragment-based SAR : Synthesize analogs with modified methoxyethoxy or sulfanyl groups and compare bioactivity .
3D-QSAR : Use CoMFA or CoMSIA to correlate steric/electronic properties with antimicrobial IC₅₀ values .
In vivo validation : Test top candidates in murine infection models, using randomized block designs to control for biological variability .
Q. How can researchers address discrepancies between in vitro and in vivo efficacy data?
- Methodology :
Pharmacokinetic profiling : Measure plasma half-life and tissue distribution via LC-MS/MS to identify bioavailability issues .
Metabolite identification : Use HRMS/MS to detect active/inactive metabolites in serum samples .
Dose-response recalibration : Adjust dosing regimens in animal models based on in vitro-in vivo correlation (IVIVC) modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
